

Ascofuranone: A Technical Guide to a Promising Lead Compound for Drug Development

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Compound of Interest

Compound Name: Ascofuranone

Cat. No.: B1665194

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Introduction

Ascofuranone is a prenylphenol antibiotic first isolated from the fungus *Ascochyta viciae*, and also produced by other ascomycete fungi like *Acremonium sclerotigenum*.^{[1][2]} This meroterpenoid, a hybrid of polyketide and terpene origins, has garnered significant attention in the scientific community for its diverse physiological activities.^[3] While it exhibits antibiotic, hypolipidemic, anti-inflammatory, and anti-cancer properties, its most notable potential lies in its potent and selective inhibitory activity against the alternative oxidase of *Trypanosoma brucei*, the parasite responsible for African trypanosomiasis (sleeping sickness).^{[1][3][4]} This makes **ascofuranone** a critical lead compound for the development of novel chemotherapies against this neglected tropical disease.^[5] This guide provides a detailed technical overview of **ascofuranone**, focusing on its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Primary Mechanism of Action: Inhibition of Trypanosome Alternative Oxidase (TAO)

The primary therapeutic potential of **ascofuranone** stems from its role as a highly potent and specific inhibitor of Trypanosome Alternative Oxidase (TAO).^[6]

- **The Target: TAO:** In their bloodstream form, *Trypanosoma brucei* parasites are entirely dependent on glycolysis for ATP production.^[3] The NADH generated during this process must be reoxidized to NAD⁺ to sustain glycolysis. TAO, a cyanide-insensitive terminal

oxidase located in the parasite's single mitochondrion, is the sole enzyme responsible for this reoxidation.[2][3][7]

- **Selective Toxicity:** Crucially, mammalian hosts lack an alternative oxidase, making TAO an ideal and highly selective drug target.[3][6][8] By inhibiting TAO, **ascofuranone** effectively shuts down the parasite's energy metabolism, leading to its death, without affecting the host's respiratory chain.[5]
- **Inhibitory Profile:** **Ascofuranone** acts as a sub-nanomolar, noncompetitive inhibitor of the ubiquinol oxidase activity of TAO.[5][8] The inhibition constant (K_i) has been determined to be 2.38 nM.[5][9] Structure-activity relationship studies have identified the 1-formyl and 6-hydroxyl groups on the **ascofuranone** molecule as crucial for its direct interaction with the enzyme.[6]

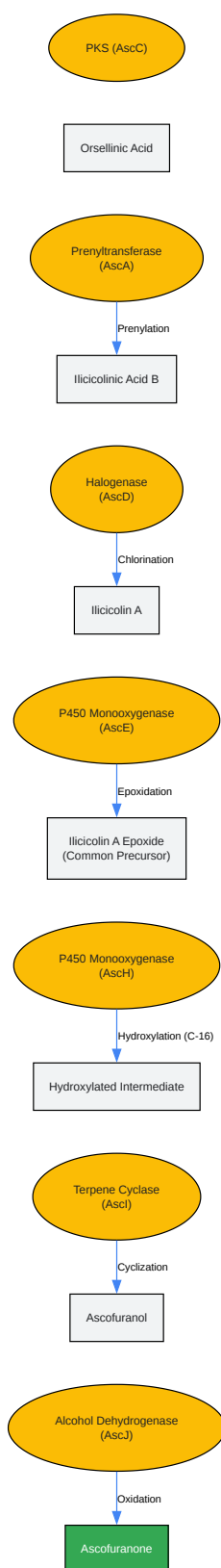
Beyond its trypanocidal activity, **ascofuranone** has also been shown to inhibit human dihydroorotate dehydrogenase (DHODH) and possesses immunomodulatory and anti-tumor effects.[1][4]

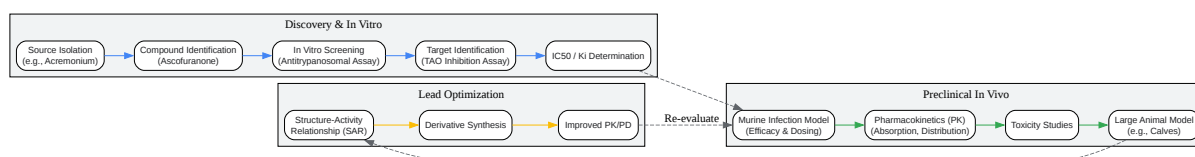
Signaling and Biosynthetic Pathways

The targeted action of **ascofuranone** on the parasite's respiratory pathway and its own complex biosynthesis are critical aspects of its drug development profile.



Caption: Ascofuranone's inhibition of the *T. brucei* mitochondrial electron transport chain.





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References

- 1. Ascofuranone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An antibiotic, ascofuranone, specifically inhibits respiration and in vitro growth of long slender bloodstream forms of Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacophore identification of ascofuranone, potent inhibitor of cyanide-insensitive alternative oxidase of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. An antibiotic, ascofuranone, specifically inhibits respiration and in vitro growth of long slender bloodstream forms of Trypanosoma brucei brucei - PubMed

[pubmed.ncbi.nlm.nih.gov]

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